2-chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine
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Overview
Description
2-chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine is a chemical compound with the molecular formula C10H11ClFNSi This compound is part of the pyridine family, which is known for its aromatic heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluoropyridine and trimethylsilylacetylene.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring efficient catalyst recovery, and implementing continuous flow processes to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: The trimethylsilyl group can be removed to form a terminal alkyne, which can then undergo further coupling reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling reactions could produce various alkynylated pyridine derivatives.
Scientific Research Applications
2-chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: The compound may be explored for its potential use in agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism of action of 2-chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act by binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Binding: It may also interact with specific receptors, modulating their activity and leading to a biological response.
Material Properties: In material science, the compound’s electronic properties can influence the behavior of the materials it is incorporated into.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-fluoropyridine: Shares the pyridine core but lacks the trimethylsilyl group.
2-chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of the trimethylsilyl group.
2-chloro-4-(trifluoromethyl)pyrimidine: A pyrimidine derivative with similar substituents.
Uniqueness
2-chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal and material sciences.
Properties
CAS No. |
2445278-02-2 |
---|---|
Molecular Formula |
C10H11ClFNSi |
Molecular Weight |
227.7 |
Purity |
95 |
Origin of Product |
United States |
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